molecular formula C5H2FIN2O2 B1586669 2-Fluoro-5-iodo-3-nitropyridine CAS No. 426463-16-3

2-Fluoro-5-iodo-3-nitropyridine

Cat. No. B1586669
M. Wt: 267.98 g/mol
InChI Key: JOKCVQRMMODCGB-UHFFFAOYSA-N
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Patent
US07615567B2

Procedure details

5-iodo-3-nitro-2-chloropyridine (0.624 g, 2.19 mmol), KF (265 mg, 58.1 mmol), and DMF (3 mL) were stirred at 120 degrees Celsius for 24 h. The mixture was poured into saturated brine, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 4-1 hexane:ethyl acetate to yield 5-iodo-3-nitro-2-fluoropyridine (279 mg, 47%) as a colorless solid.
Quantity
0.624 g
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[F-:12].[K+].CN(C=O)C>[Cl-].[Na+].O>[I:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([F:12])=[N:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.624 g
Type
reactant
Smiles
IC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
265 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=NC1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 279 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.